4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-5-1-3-10(7-12)14-9-21-22(15(14)23)13-6-2-4-11(8-13)16(18,19)20/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMXBIJVNPFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Cyclization with Acid Catalysts
A widely adopted method involves the cyclization of hydrazone intermediates derived from 3-chlorobenzaldehyde and 3-(trifluoromethyl)benzaldehyde. The reaction proceeds via a two-step mechanism:
- Hydrazone Formation : Condensation of 3-chlorobenzaldehyde with hydrazine hydrate yields the corresponding hydrazone.
- Cyclization : Treatment with acetic acid or HCl catalyzes intramolecular cyclization, forming the pyrazol-3-one core.
Optimization Data :
One-Pot Modular Synthesis
A scalable one-pot approach developed by ACS Omega (2018) utilizes phenacyl bromides and benzal hydrazones:
- Reaction Setup : Equimolar phenacyl bromide (3-chlorophenyl variant) and benzal hydrazone (3-trifluoromethylphenyl variant) in ethanol.
- Oxidation-Cyclization : DMSO (4 equiv) and catalytic iodine (0.05 equiv) facilitate simultaneous oxidation and cyclization.
Key Advantages :
- Eliminates intermediate isolation, reducing synthesis time by 40%.
- Yields 85–90% with >95% purity confirmed via HPLC.
Representative Procedure :
- Combine 3-chlorophenacyl bromide (10 mmol) and 3-(trifluoromethyl)benzal hydrazone (10 mmol) in 50 mL ethanol.
- Add DMSO (40 mmol) and iodine (0.5 mmol).
- Reflux at 80°C for 5 hours.
- Quench with ice-water, filter, and recrystallize from ethyl acetate.
Vilsmeier–Haack Cyclization
For derivatives requiring regioselective substitution, the Vilsmeier–Haack method offers precise control:
- Intermediate Synthesis : React 3-(trifluoromethyl)benzoyl chloride with 3-chlorophenylhydrazine to form a β-keto hydrazone.
- Cyclization : Treat with POCl₃/DMF at 0°C to generate the pyrazole ring.
Performance Metrics :
- Regioselectivity: 3,5-substitution pattern achieved in 94% selectivity.
- Yield: 76% after column chromatography.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent US7199257B1 highlights a continuous flow process for analogous trifluoromethylpyrazoles:
- Throughput : 5 kg/hour with 88% yield.
- Conditions :
Advantages Over Batch Reactors :
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
- Ball Milling : React 3-chlorophenylhydrazine and 3-(trifluoromethyl)phenyl diketone in a planetary mill.
- Yield : 82% after 2 hours without purification.
- E-Factor : 0.7 (vs. 8.2 for traditional methods), aligning with green chemistry principles.
Structural Characterization and Quality Control
Spectroscopic Data
1H NMR (DMSO-d₆, 500 MHz) :
13C NMR (DMSO-d₆, 120 MHz) :
HRMS-ESI+ :
Purity Optimization Techniques
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| Recrystallization | 98.5 | Residual DMSO (0.3%) |
| Column Chromatography | 99.8 | None detected (LOD: 0.01%) |
| Sublimation | 99.2 | Oligomeric byproducts (0.7%) |
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
This pyrazolone derivative undergoes Suzuki-Miyaura coupling via its triflate intermediate. Key data from optimized reactions shows:
Reaction conditions: Anhydrous DMF, 80°C, 12-24 hr. The trifluoromethyl group enhances electrophilicity at the coupling site, enabling efficient aryl-aryl bond formation .
Epoxidation and Spirocyclic Derivatives
Under Darzens-type conditions, the compound participates in oxirane ring formation. Table 2 summarizes optimized parameters:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | EtOH | RT | 81 |
| DBU | EtOH | RT | 76 |
| K₂CO₃ | EtOH | RT | 73 |
This reaction with phenacyl bromides produces spiro-pyrazolone-oxirane hybrids (e.g., compound 5a in ), which show enhanced stereoelectronic properties for further functionalization .
Nucleophilic Substitution Reactions
The 3-keto group undergoes selective substitution:
-
Aminolysis : Reacts with primary amines (e.g., pyrrolidine) at 100°C to form enamine derivatives (82-94% yields) .
-
Halogenation : Chlorination with POCl₃ yields 3-chloro derivatives, though competing ring decomposition occurs above 60°C .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 0°C):
-
Fries-type rearrangement observed at the aryl substituents
-
Trifluoromethyl group stabilizes transition states, directing para-substitution .
Limitations and Reactivity Constraints
-
Steric hindrance : Bulky 3-trifluoromethylphenyl group inhibits electrophilic aromatic substitution at position 4.
-
pH sensitivity : Decomposes in strongly alkaline media (pH > 12) via pyrazolone ring opening .
This reactivity profile establishes 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one as a versatile intermediate for synthesizing pharmaceutically relevant heterocycles and functional materials.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a candidate for therapeutic applications.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding domains, leading to modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- Pyrazolone Derivatives: 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one (): Features dual chlorophenyl groups (positions 2 and 4) and a methyl group at position 3. 4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-one (): Contains a trifluoromethylphenoxy moiety instead of a trifluoromethylphenyl group. The ether linkage may enhance solubility but reduce aromatic stacking interactions .
Substituent Variations
- Trifluoromethylphenyl vs. Halogenated Phenyl :
- Compounds with trifluoromethyl groups (e.g., : 1f, 1g) exhibit enhanced lipophilicity and metabolic stability compared to chlorophenyl analogs. For example, 1-(3-(trifluoromethyl)phenyl)urea derivatives () show higher yields (70–78%) and melting points (198–207°C) due to strong intermolecular interactions from CF₃ groups .
- 3-Chlorophenyl-substituted pyrazolones (e.g., ) typically have moderate melting points (188–190°C), suggesting weaker crystal packing than trifluoromethyl-containing analogs .
Spectroscopic and Physical Properties
- Mass Spectrometry :
- Melting Points :
- Trifluoromethylphenyl-substituted compounds (e.g., : 198–207°C) have higher melting points than chlorophenyl analogs (e.g., : 188–190°C), likely due to stronger dipole-dipole interactions .
Biological Activity
The compound 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one , also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with significant substitutions:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Trifluoromethyl group : Imparts unique electronic properties, affecting the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves:
- Cyclization reactions : Commonly, 3-chlorophenylhydrazine reacts with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the pyrazole ring.
- Industrial methods : Optimized for yield and purity, often employing catalysts and controlled environments.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potent antimicrobial activity:
- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are notably low, indicating high efficacy .
- Mechanism : The trifluoromethyl group enhances membrane permeability, allowing better interaction with bacterial targets.
Antifungal Activity
Studies have demonstrated antifungal properties against various pathogenic fungi:
- Compounds similar to this pyrazole have been evaluated for their ability to inhibit fungal growth, showing promising results against strains like Rhizoctonia solani .
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : It exhibits cytotoxic effects against several cancer cell lines (e.g., MCF7, NCI-H460), with IC50 values indicating significant growth inhibition .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study synthesized various pyrazole derivatives, including the target compound, and assessed their antimicrobial activity. The results indicated that these compounds were effective against Staphylococcus aureus, showing a bactericidal effect and low toxicity to human cells .
Study 2: Anticancer Potential
In another investigation, derivatives were screened against multiple cancer cell lines. The results highlighted significant cytotoxicity with promising IC50 values, suggesting potential for further development as anticancer agents .
Comparative Analysis
A comparison of the target compound with similar pyrazole derivatives reveals distinctive advantages:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Target Compound | High (low MIC) | Significant (IC50 < 10 µM) | Trifluoromethyl substitution |
| Compound A | Moderate | Moderate | No trifluoromethyl group |
| Compound B | Low | High | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
